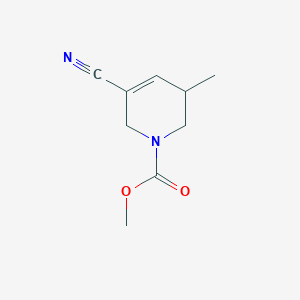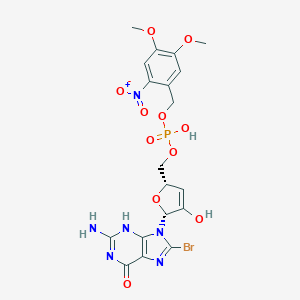![molecular formula C9H16N2O2 B063903 Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI) CAS No. 181795-67-5](/img/structure/B63903.png)
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities. In
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) is not fully understood. However, it is believed that this compound interacts with the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and protein degradation, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) has been shown to have potential biochemical and physiological effects. Inhibition of histone deacetylases and proteasomes can lead to changes in gene expression and protein degradation, which can have downstream effects on cellular processes. These effects may be beneficial in the treatment of certain diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) in lab experiments include its potential activity as an inhibitor of enzymes involved in important biological processes. This compound may have potential therapeutic applications in the treatment of cancer and other diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI). These include further exploration of its potential as an inhibitor of enzymes involved in important biological processes, such as histone deacetylases and proteasomes. Additionally, the development of more efficient synthesis methods and the exploration of potential modifications to the compound may lead to improved activity and reduced toxicity. Finally, the evaluation of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) in animal models and clinical trials may provide valuable information on its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown potential as an inhibitor of enzymes involved in important biological processes, such as histone deacetylases and proteasomes. Further exploration of its potential activity and development of more efficient synthesis methods may lead to improved activity and reduced toxicity. The evaluation of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) in animal models and clinical trials may provide valuable information on its potential therapeutic applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) has been reported in the literature. The most common method involves the reaction of 2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine with methyl acrylate in the presence of a Lewis acid catalyst. The resulting product is then purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have potential activity as an inhibitor of certain enzymes, including histone deacetylases and proteasomes. These enzymes are involved in a variety of biological processes, including gene expression and protein degradation. Inhibition of these enzymes has been shown to have potential therapeutic applications in cancer and other diseases.
Eigenschaften
CAS-Nummer |
181795-67-5 |
|---|---|
Produktname |
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI) |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
methyl (3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
NPRJZFPRCHQZLI-JGVFFNPUSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CN2CCC[C@H]2CN1 |
SMILES |
COC(=O)C1CN2CCCC2CN1 |
Kanonische SMILES |
COC(=O)C1CN2CCCC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)



![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

